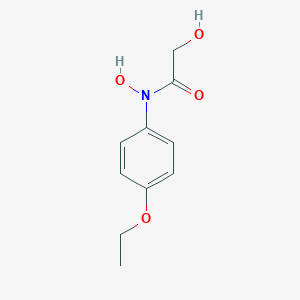
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide, commonly known as EDAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of salicylic acid and has been synthesized using various methods. EDAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
EDAA exerts its anti-inflammatory effects by inhibiting the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX-2, EDAA reduces the production of prostaglandins, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
EDAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. EDAA has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
EDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anticancer properties. However, one limitation of using EDAA in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on EDAA. One area of interest is the development of new anti-inflammatory drugs based on the structure of EDAA. Another potential direction is the study of EDAA's effects on other pathways involved in inflammation and cancer. Additionally, further research is needed to fully understand the potential limitations of using EDAA in lab experiments.
Méthodes De Synthèse
EDAA can be synthesized using various methods, including the reaction between salicylic acid and ethyl chloroacetate in the presence of a base. This reaction results in the formation of ethyl 2-hydroxy-phenylacetate, which can be further reacted with hydroxylamine to form EDAA.
Applications De Recherche Scientifique
EDAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. EDAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes EDAA a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
Numéro CAS |
106448-65-1 |
|---|---|
Nom du produit |
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9-5-3-8(4-6-9)11(14)10(13)7-12/h3-6,12,14H,2,7H2,1H3 |
Clé InChI |
ANGBACHJKIWJIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
SMILES canonique |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
Synonymes |
Acetamide, N-(4-ethoxyphenyl)-N,2-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



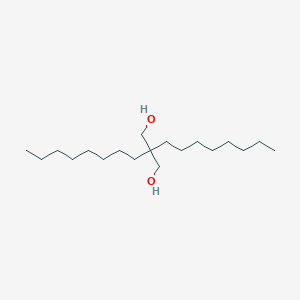
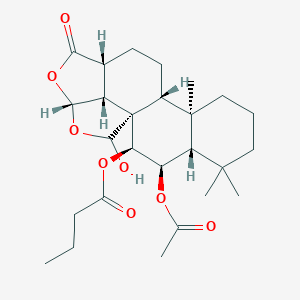
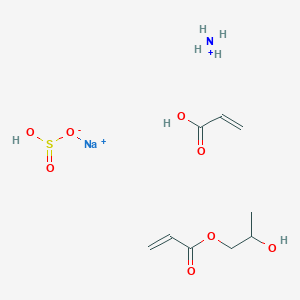


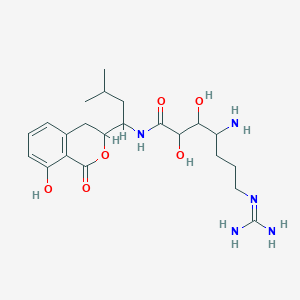
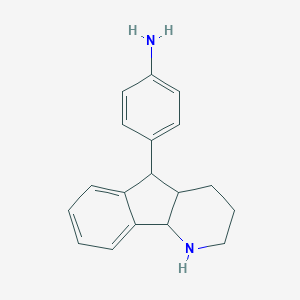


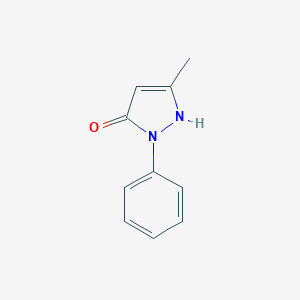
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

